1,2-Diiodododecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

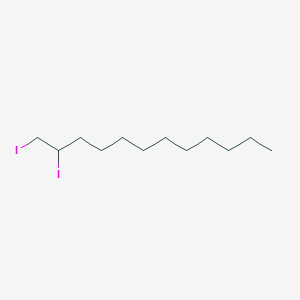

Structure

2D Structure

3D Structure

Properties

CAS No. |

92952-87-9 |

|---|---|

Molecular Formula |

C12H24I2 |

Molecular Weight |

422.13 g/mol |

IUPAC Name |

1,2-diiodododecane |

InChI |

InChI=1S/C12H24I2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |

InChI Key |

KTZDSDHHWYYITF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CI)I |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2-diiodododecane from 1-dodecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diiodododecane from 1-dodecene. The document details the chemical principles, experimental protocols, and characterization methods for this vicinal diiodide, a potentially valuable building block in organic synthesis and drug discovery.

Introduction

Vicinal diiodoalkanes are versatile synthetic intermediates. The introduction of two iodine atoms onto adjacent carbon atoms of an alkene backbone, such as in the conversion of 1-dodecene to this compound, provides two reactive centers for subsequent functionalization. This allows for the stereoselective introduction of various substituents, making these compounds valuable precursors in the synthesis of complex molecules, including pharmacologically active agents.

The synthesis of this compound from 1-dodecene proceeds via an electrophilic addition of molecular iodine across the double bond. A critical aspect of this reaction is the inherent instability of the 1,2-diiodoalkane product, which can readily undergo elimination of iodine to revert to the starting alkene.[1] Therefore, careful control of reaction conditions, particularly temperature, is paramount to achieving a successful synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, 1-dodecene, and the target product, this compound, is presented in Table 1.

| Property | 1-Dodecene | This compound (Predicted) |

| Molecular Formula | C₁₂H₂₄ | C₁₂H₂₄I₂ |

| Molar Mass | 168.32 g/mol | 422.13 g/mol |

| Appearance | Colorless liquid | Expected to be a colorless to light yellow liquid or low-melting solid, prone to discoloration upon exposure to light and air. |

| Boiling Point | 213 °C | Significantly higher than 1-dodecene due to increased molecular weight and van der Waals forces. Prone to decomposition at elevated temperatures. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexane). | Insoluble in water; soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexane). |

| Stability | Stable under normal conditions. | Unstable; sensitive to heat and light, which can induce elimination of I₂.[1] |

Synthesis of this compound

The synthesis of this compound from 1-dodecene involves the direct addition of molecular iodine across the double bond. The reaction is typically performed at low temperatures to suppress the reverse reaction, the elimination of iodine.

Reaction Mechanism

The reaction proceeds through an electrophilic addition mechanism. The iodine molecule (I₂) is polarized, and the π-electrons of the 1-dodecene double bond attack the partially positive iodine atom, leading to the formation of a cyclic iodonium ion intermediate. The iodide ion (I⁻), generated in situ, then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the anti-face, resulting in the formation of the vicinal diiodide with anti-stereochemistry.

Experimental Protocol

This protocol is a generalized procedure based on the known reactivity of alkenes with iodine at low temperatures. Optimization may be required to achieve higher yields.

Materials:

-

1-Dodecene (C₁₂H₂₄)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-dodecene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Iodine: Prepare a solution of iodine (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of 1-dodecene over a period of 30-60 minutes with vigorous stirring. The characteristic purple color of iodine should disappear as it reacts.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the 1-dodecene spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate at -78 °C to reduce any unreacted iodine. The solution should turn colorless.

-

Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. It is crucial to avoid excessive heat during this step to prevent decomposition of the product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

Proposed Experimental Parameters

The following table summarizes the proposed reaction conditions for the synthesis of this compound.

| Parameter | Value | Rationale |

| Temperature | -78 °C | To minimize the thermodynamically favored elimination of I₂ from the product.[1] |

| Solvent | Anhydrous Dichloromethane | Inert solvent that solubilizes both reactants and is suitable for low-temperature reactions. |

| Stoichiometry (I₂:1-dodecene) | 1.1 : 1.0 | A slight excess of iodine ensures complete conversion of the alkene. |

| Reaction Time | 1-3 hours | Reaction is typically fast at low temperatures; monitor by TLC. |

| Workup | Aqueous Na₂S₂O₃ wash | To remove excess iodine. |

| Purification | Column Chromatography | To isolate the product from any unreacted starting material and byproducts. |

Characterization

Due to the instability of this compound, obtaining and interpreting characterization data can be challenging. Below are the expected spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the region of 3.5-4.5 ppm corresponding to the two protons on the carbon atoms bearing the iodine atoms (-CHI-CHI-). The remaining methylene and methyl protons of the dodecyl chain will appear as multiplets in the upfield region (0.8-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should show two distinct signals in the downfield region for the two carbon atoms bonded to iodine. The other carbon signals of the dodecyl chain will be in the typical aliphatic region.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-I stretching vibrations are typically weak and appear in the far-infrared region (around 500-600 cm⁻¹).

-

Mass Spectrometry: Mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 422. However, fragmentation patterns involving the loss of iodine atoms (M⁺ - I) and subsequent alkyl chain fragmentation are expected.

Experimental and Logical Workflow

The overall process for the synthesis and purification of this compound can be visualized as a logical workflow.

Conclusion

The synthesis of this compound from 1-dodecene presents a viable route to a functionalized long-chain aliphatic compound. The key to a successful synthesis lies in the careful control of the reaction temperature to prevent the decomposition of the unstable diiodo- product. The detailed protocol and characterization guidelines provided in this document serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of this compound as a versatile intermediate for the development of novel molecules. Further studies to optimize the reaction conditions and explore the synthetic utility of this compound are encouraged.

References

Characterization of 1,2-diiodododecane Using NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 1,2-diiodododecane. This document outlines a plausible synthetic route, detailed experimental protocols for NMR analysis, and predicted ¹H and ¹³C NMR spectral data to facilitate the identification and characterization of this compound. The information presented is intended to guide researchers in the synthesis and analysis of this compound and similar long-chain vicinal dihalides.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-iodododecane and 1,2-diiodoethane, and established principles of NMR spectroscopy, including the electronegative and anisotropic effects of iodine substituents. The predicted values are for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₂I) | 3.40 - 3.60 | dd | J = 10.5, 4.5 |

| H-1' (CH₂I) | 3.25 - 3.45 | dd | J = 10.5, 7.5 |

| H-2 (CHI) | 4.10 - 4.30 | m | - |

| H-3 (CH₂) | 1.80 - 2.00 | m | - |

| H-4 to H-11 (CH₂) | 1.20 - 1.40 | br m | - |

| H-12 (CH₃) | 0.85 - 0.95 | t | J = 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂I) | ~15 |

| C-2 (CHI) | ~40 |

| C-3 (CH₂) | ~35 |

| C-4 (CH₂) | ~30 |

| C-5 to C-9 (CH₂) | 29.0 - 29.5 |

| C-10 (CH₂) | ~32 |

| C-11 (CH₂) | ~23 |

| C-12 (CH₃) | ~14 |

Experimental Protocols

A detailed methodology for the synthesis of this compound and its subsequent NMR characterization is provided below.

Synthesis of this compound from 1-Dodecene

The synthesis of this compound can be achieved through the electrophilic addition of iodine to 1-dodecene.

Materials:

-

1-Dodecene

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-dodecene (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve iodine (1.1 equivalents) in dichloromethane.

-

Slowly add the iodine solution to the 1-dodecene solution via a dropping funnel with constant stirring. The reaction is monitored by the disappearance of the purple color of the iodine.

-

Once the reaction is complete, as indicated by the persistence of a faint purple color, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the purple color disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

-

Cotton wool

Procedure:

-

Weigh the required amount of this compound and dissolve it in a small vial containing approximately 0.6-0.7 mL of CDCl₃.

-

Add a small drop of TMS to the solution as an internal reference (0 ppm).

-

Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2] This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.[1]

-

Cap the NMR tube securely.

-

The sample is now ready for NMR analysis.

Data Acquisition Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Logical Framework for NMR Signal Assignment

The assignment of the predicted NMR signals for this compound follows a logical progression based on established principles of NMR spectroscopy. The deshielding effect of the electronegative iodine atoms is the primary factor influencing the chemical shifts of nearby protons and carbons.

Caption: Logical flow for assigning NMR signals of this compound.

This technical guide provides a foundational framework for the synthesis and NMR characterization of this compound. The predicted data and detailed protocols are intended to be a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. Experimental verification of the predicted NMR data is recommended for definitive structural elucidation.

References

Mass Spectrometry of 1,2-Diiodododecane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-diiodododecane. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a predicted fragmentation pattern based on the known behavior of similar long-chain alkyl iodides and vicinal dihalogenated compounds. The experimental protocols outlined are based on established methods for the analysis of halogenated hydrocarbons.

Introduction

This compound is a long-chain saturated hydrocarbon substituted with two iodine atoms on adjacent carbons. Its analysis by mass spectrometry is crucial for its identification and structural elucidation in various matrices. Electron ionization (EI) is a common ionization technique for such compounds, inducing fragmentation that provides valuable structural information. The fragmentation of this compound is expected to be influenced by two main factors: the weak carbon-iodine bonds and the fragmentation of the long alkyl chain.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak (although potentially weak due to the lability of the C-I bonds) and a series of fragment ions resulting from the loss of iodine atoms, molecular iodine (I₂), and successive fragmentation of the dodecane backbone.

Data Presentation: Predicted Quantitative Data

The following table summarizes the predicted major fragment ions and their plausible relative abundances in the electron ionization mass spectrum of this compound. The molecular weight of this compound (C₁₂H₂₄I₂) is 422.13 g/mol .

| m/z | Proposed Fragment Ion | Formula | Interpretation | Predicted Relative Abundance |

| 422 | [C₁₂H₂₄I₂]⁺ | C₁₂H₂₄I₂ | Molecular Ion (M⁺) | Low |

| 295 | [C₁₂H₂₄I]⁺ | C₁₂H₂₄I | Loss of one iodine atom (M - I)⁺ | High |

| 254 | [I₂]⁺ | I₂ | Molecular iodine ion | Moderate |

| 168 | [C₁₂H₂₄]⁺ | C₁₂H₂₄ | Loss of two iodine atoms (M - 2I)⁺ | Moderate |

| 127 | [I]⁺ | I | Iodine atom ion | High |

| Various | [CₙH₂ₙ₊₁]⁺ | CₙH₂ₙ₊₁ | Alkyl fragments from dodecane chain cleavage | Moderate to High |

| Various | [CₙH₂ₙI]⁺ | CₙH₂ₙI | Iodinated alkyl fragments | Moderate |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from a non-bonding orbital of one of the iodine atoms, to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent such as hexane or dichloromethane.

-

Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated long-chain alkane) to the final sample solution at a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following parameters are recommended for the GC-MS analysis of this compound.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 80 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Scan Rate | 2 scans/sec |

| Transfer Line Temp. | 290 °C |

Data Analysis

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Library Matching: Compare the acquired mass spectrum with a spectral library (if available) for confirmation.

-

Fragmentation Analysis: Manually interpret the mass spectrum to confirm the predicted fragmentation pathways.

-

Quantification: If an internal standard is used, calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with electron ionization is a powerful technique for its identification and characterization. While experimental data for this specific compound is scarce, a predictive approach based on the known fragmentation of similar molecules allows for a thorough interpretation of its mass spectrum. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers and scientists working with this and related long-chain dihalogenated compounds. It is recommended that any experimental findings be used to refine the predicted fragmentation patterns presented herein.

In-Depth Technical Guide to 1,2-Diiodododecane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,2-diiodododecane is scarce in scientific literature. This guide provides a comprehensive overview based on the established principles of vicinal diiodide chemistry, supplemented with data from analogous compounds.

Introduction

This compound is a vicinal diiodide, an organic compound containing two iodine atoms on adjacent carbon atoms of a dodecane chain. While its direct applications are not widely documented, its chemical nature suggests potential as a reactive intermediate in organic synthesis. The inherent instability of vicinal diiodides, which tend to undergo elimination reactions, presents both challenges and opportunities for their use in creating unsaturated compounds.[1] This guide aims to provide a detailed understanding of the expected physical and chemical properties of this compound, its probable synthetic routes, and its anticipated reactivity, drawing parallels with related and better-characterized molecules.

Predicted Physical and Chemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties based on general chemical principles and data for the related compounds 1,12-diiodododecane and 1-iodododecane.

| Property | Predicted Value/Information for this compound | 1,12-Diiodododecane (for comparison) | 1-Iodododecane (for comparison) |

| Molecular Formula | C₁₂H₂₄I₂ | C₁₂H₂₄I₂ | C₁₂H₂₅I |

| Molecular Weight | 422.13 g/mol | 422.13 g/mol [2][3] | 296.23 g/mol [4] |

| Appearance | Expected to be a liquid or low-melting solid, possibly with a yellowish hue due to decomposition. | Not specified | Clear colorless to pale yellow liquid[4] |

| Boiling Point | Predicted to be high, but likely decomposes before boiling at atmospheric pressure. | 363.34 °C (estimate)[2] | 159-160 °C at 15 mmHg[4] |

| Melting Point | Not available | Not available | -3 °C[4] |

| Density | Expected to be denser than water. | 1.6185 g/cm³ (rough estimate)[2] | 1.201 g/mL at 25 °C[4] |

| Solubility | Expected to be insoluble in water and soluble in nonpolar organic solvents. | Insoluble in water, soluble in organic solvents. | Insoluble in water.[4] |

| Stability | Unstable, particularly at room temperature and in the presence of light.[1] Prone to elimination of I₂ to form 1-dodecene.[1][5] | More stable than the vicinal isomer. | Light sensitive.[4] |

Synthesis and Reactivity

The primary route for the synthesis of vicinal dihalides is the addition of a halogen to an alkene.[6][7] Therefore, this compound would be synthesized from 1-dodecene.

Synthesis of this compound from 1-Dodecene

The reaction involves the electrophilic addition of iodine (I₂) to the double bond of 1-dodecene.

References

- 1. brainly.in [brainly.in]

- 2. 1,12-Diiodododecane|lookchem [lookchem.com]

- 3. 1,12-Diiodododecane | C12H24I2 | CID 11339205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodododecane CAS#: 4292-19-7 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. quora.com [quora.com]

- 7. What is vicinal dihalide \\[?\\] [vedantu.com]

Theoretical calculations on the structure of 1,2-diiodododecane

**A Theoretical and

Experimental Guide to the Structural Analysis of 1,2-diiodododecane**

Abstract: This technical guide outlines a comprehensive framework for the theoretical and experimental determination of the structure of this compound. While specific pre-existing calculations for this molecule are not available, this paper serves as a roadmap for researchers, detailing the necessary computational methodologies, experimental validation protocols, and data interpretation strategies. It is designed for an audience of researchers, scientists, and professionals in drug development who are interested in the conformational analysis of long-chain halogenated alkanes. The guide includes detailed procedural workflows, templates for data presentation, and visual diagrams to illustrate the logical flow of both theoretical and experimental investigations.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical and physical properties. For long-chain alkanes, the introduction of bulky, polarizable substituents like iodine at vicinal positions, as in this compound, creates a complex conformational landscape. The flexible dodecane chain can adopt numerous conformations, while steric and electronic interactions involving the large iodine atoms impose significant constraints. Understanding the preferred conformations, rotational barriers, and geometric parameters is crucial for predicting the molecule's reactivity, intermolecular interactions, and material properties.

Theoretical calculations, specifically quantum chemical methods, provide a powerful tool for exploring this landscape in silico. By modeling the potential energy surface, these methods can identify stable conformers and predict their geometric and energetic properties. However, computational results must be validated by empirical data. Therefore, this guide presents a dual approach, detailing both the in silico theoretical workflow and the in vitro experimental protocols required for a complete and robust structural elucidation of this compound.

Theoretical Calculations: A Methodological Workflow

The primary goal of the theoretical approach is to identify the low-energy conformers of this compound and characterize their structures. This involves a multi-step process that begins with a broad conformational search followed by high-accuracy quantum mechanical calculations.

Computational Methods

A combination of methods is recommended to balance computational cost with accuracy.

-

Conformational Search: An initial exploration of the vast conformational space can be efficiently performed using Molecular Mechanics (MM) force fields, such as MMFF94 or OPLS3e. This step generates a large pool of potential conformers.

-

Geometry Optimization and Energy Calculation: The low-energy conformers identified by the MM search should be subjected to more rigorous quantum mechanics (QM) calculations.

-

Density Functional Theory (DFT): This is the workhorse method for systems of this size. Functionals like ωB97X-D are recommended as they include empirical dispersion corrections, which are crucial for accurately modeling the non-covalent interactions in a long alkyl chain.[1][2][3]

-

Basis Sets: For carbon and hydrogen, a Pople-style basis set like 6-31G(d) or a Dunning-style basis set like cc-pVDZ is a reasonable starting point. For the iodine atoms, it is critical to use a basis set that includes a pseudopotential (also known as an effective core potential, ECP) to account for relativistic effects.[2] Basis sets like LANL2DZ or the Stuttgart/Dresden ECPs are suitable choices. For higher accuracy, correlation-consistent basis sets with pseudopotentials (e.g., aug-cc-pVTZ-PP) can be employed.[1][2][3]

-

-

Frequency Calculations: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also provide thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Theoretical Calculation Workflow

The logical flow for the computational analysis is illustrated in the diagram below.

Predicted Structural Data Presentation

All quantitative results from the theoretical calculations should be organized into clear tables for comparison. The following tables serve as templates for presenting the key data.

Table 1: Relative Energies of Low-Energy Conformers

| Conformer ID | C1-C2-C3-C4 Dihedral (°) | I-C1-C2-I Dihedral (°) | Electronic Energy (Hartree) | ΔE (kcal/mol) | Gibbs Free Energy (Hartree) | ΔG (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | [value] | [value] | [value] | 0.00 | [value] | 0.00 | [value] |

| Conf-2 | [value] | [value] | [value] | [value] | [value] | [value] | [value] |

| Conf-3 | [value] | [value] | [value] | [value] | [value] | [value] | [value] |

| ... | ... | ... | ... | ... | ... | ... | ... |

Note: ΔE is the relative electronic energy. ΔG is the relative Gibbs free energy at 298.15 K. Population is calculated from ΔG.

Table 2: Key Geometric Parameters for the Global Minimum Conformer (Conf-1)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1 - I | [value] |

| C2 - I | [value] | |

| C1 - C2 | [value] | |

| C-C (avg. alkyl) | [value] | |

| C-H (avg.) | [value] | |

| Bond Angles (°) | I - C1 - C2 | [value] |

| I - C2 - C1 | [value] | |

| C1 - C2 - C3 | [value] | |

| Dihedral Angles (°) | I - C1 - C2 - I | [value] |

| I - C1 - C2 - C3 | [value] | |

| C1 - C2 - C3 - C4 | [value] |

Experimental Protocols for Structural Validation

Experimental data is indispensable for validating the computational predictions. A plausible workflow involves the synthesis of the target molecule followed by structural characterization using spectroscopic and diffraction techniques.

Synthesis Protocol: Iodination of Dodecene

A common method for synthesizing vicinal diiodides is through the addition of iodine to an alkene.[4]

Materials:

-

1-Dodecene

-

Iodine (I₂)

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) as solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Dissolve 1-dodecene (1.0 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask protected from light.

-

In a separate flask, dissolve iodine (1.1 eq) in the same solvent.

-

Slowly add the iodine solution to the 1-dodecene solution at room temperature with stirring. The characteristic purple color of iodine should fade as the reaction proceeds.

-

Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica gel, typically with a non-polar eluent like hexane.

Structural Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular backbone. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals. The coupling constants (J-values) between protons on C1 and C2 can provide information about the dihedral angle and thus the preferred conformation in solution.

-

X-ray Crystallography: This is the gold standard for determining the solid-state structure. If a suitable single crystal of this compound can be grown, X-ray diffraction will provide precise bond lengths, bond angles, and dihedral angles, offering a direct comparison with the lowest-energy calculated conformer.[5]

-

Mass Spectrometry (MS): MS will confirm the molecular weight and isotopic distribution pattern characteristic of a diiodo compound, thereby verifying the elemental composition.

Experimental Validation Workflow

The diagram below outlines the sequence of experimental procedures for synthesizing and characterizing this compound to validate the theoretical model.

Conclusion

This guide provides a robust, dual-pronged strategy for the definitive structural analysis of this compound. By integrating state-of-the-art theoretical calculations with rigorous experimental validation, researchers can obtain a detailed understanding of the molecule's conformational preferences and geometric properties. The proposed workflows and data presentation formats offer a standardized framework for conducting and reporting such studies, ensuring clarity, comparability, and scientific rigor. While focused on this compound, the principles and methodologies outlined herein are broadly applicable to the structural elucidation of other complex, flexible molecules.

References

An In-Depth Technical Guide to the Iodination of Long-Chain Alkenes for the Formation of Vicinal Diiodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodination of long-chain alkenes to produce vicinal diiodides is a fundamental transformation in organic synthesis with significant applications in the development of pharmaceuticals, functionalized materials, and as intermediates for further chemical modifications. The addition of two iodine atoms across a carbon-carbon double bond introduces functionalities that can be readily converted into other groups, making these compounds valuable synthons. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of vicinal diiodides from long-chain alkenes, with a focus on experimental protocols, quantitative data, and mechanistic understanding.

Reaction Mechanism and Stereochemistry

The electrophilic addition of iodine to an alkene typically proceeds through a cyclic iodonium ion intermediate. This three-membered ring is formed by the interaction of the alkene's π-electrons with an electrophilic iodine species. The subsequent nucleophilic attack by an iodide ion occurs from the face opposite to the iodonium ring, resulting in a net anti-addition of the two iodine atoms. This stereochemical outcome is a critical consideration in the synthesis of specific stereoisomers.

Below is a generalized workflow for the iodination of a long-chain alkene, highlighting the key steps from starting material to the purified vicinal diiodide product.

Caption: General experimental workflow for the synthesis of vicinal diiodides.

Experimental Protocols

This section details various methodologies for the iodination of long-chain alkenes.

Method 1: In-Situ Generation of Hydroiodic Acid

This method is particularly effective for the iodination of unsaturated fatty acid esters. It involves the in-situ generation of hydroiodic acid (HI) from an alkali metal iodide and a proton source, which then adds across the double bond. A subsequent oxidation or substitution can lead to the diiodide, though often iodohydrins are the primary product which can be converted to diiodides. A specific example is the use of sodium iodide and trimethylsilyl chloride.[1]

Substrate: Unsaturated Fatty Acid Methyl Esters (e.g., Methyl Oleate)

Experimental Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve sodium iodide in acetonitrile.

-

Cool the solution and slowly add trimethylsilyl chloride.

-

After the addition is complete, add water dropwise to generate hydroiodic acid in situ.

-

To this mixture, add a solution of the unsaturated fatty acid methyl ester in a suitable solvent.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with a 10% sodium thiosulfate solution to remove excess iodine, and then with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude vicinal diiodide.

Method 2: Direct Iodination with Molecular Iodine

While the direct addition of molecular iodine (I2) to alkenes can be slow and reversible, the reaction can be driven to completion under certain conditions.

Substrate: Long-chain α-olefins (e.g., 1-Dodecene)

Experimental Procedure:

-

Dissolve the long-chain alkene in a suitable non-polar solvent such as dichloromethane or carbon tetrachloride.

-

Add a solution of molecular iodine in the same solvent to the alkene solution.

-

Stir the reaction at room temperature, monitoring the disappearance of the purple iodine color. The reaction may be slow and might require extended reaction times.

-

Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the vicinal diiodide.

Method 3: Iodination using Iodine and an Oxidizing Agent

The electrophilicity of iodine can be enhanced by the presence of an oxidizing agent. This approach can lead to higher yields and faster reaction times. A common system involves the use of iodine in the presence of hydrogen peroxide.[2]

Substrate: General long-chain alkenes

Experimental Procedure:

-

In a suitable solvent such as methanol or water, suspend the long-chain alkene.

-

Add molecular iodine (0.5 equivalents) to the suspension.

-

Add 30% aqueous hydrogen peroxide (a slight excess) to the mixture.

-

Stir the reaction at room temperature. The reaction is typically carried out in the absence of a strong acid.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, extract the product with an organic solvent.

-

Wash the organic layer with sodium thiosulfate solution and then with water.

-

Dry the organic phase and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes the available quantitative data for the iodination of various long-chain alkenes. The yield of the vicinal diiodide is highly dependent on the substrate, the iodinating agent, and the reaction conditions.

| Substrate | Iodinating Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Unsaturated Rapeseed Oil Methyl Esters | NaI / Trimethylsilyl chloride / H₂O | Acetonitrile | Room Temp. | 24 | Not specified | WO1997003038A1[1] |

| Oleic Acid | I₂ / HgI₂ | Methyl Alcohol | Room Temp. | 6 | ~88% (of theoretical absorption) | [3] |

| General Alkenes | I₂ / 30% aq. H₂O₂ | Methanol/Water | Room Temp. | Not specified | Good to high | [2] |

Note: Quantitative yield data for the direct synthesis of vicinal diiodides from long-chain alkenes is not extensively reported in the readily available literature, often focusing on related reactions like iodohydrin formation or analytical methods like iodine value determination.

Signaling Pathways and Logical Relationships

The formation of the vicinal diiodide proceeds through a well-defined mechanistic pathway involving the formation of a key intermediate, the iodonium ion. The stereochemical outcome of the reaction is dictated by the anti-attack of the iodide ion on this intermediate.

Caption: Mechanism of electrophilic iodination of an alkene.

Conclusion

The synthesis of vicinal diiodides from long-chain alkenes is a valuable transformation in organic chemistry. While several methods exist, the choice of a particular protocol depends on the specific substrate, desired yield, and available reagents. The in-situ generation of hydroiodic acid provides a robust method for unsaturated fatty acid esters, while the use of molecular iodine with an oxidizing agent offers a greener alternative for a broader range of alkenes. The stereochemistry of the reaction is consistently controlled, leading to the anti-addition product. Further research into developing more efficient and atom-economical methods for this transformation will continue to be of great interest to the scientific community.

References

Potential Research Areas for 1,2-Diiodododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diiodododecane, a vicinal diiodoalkane, presents a versatile platform for a multitude of research applications owing to its reactive carbon-iodine bonds and the presence of a long lipophilic alkyl chain. This technical guide outlines potential research avenues for this compound, spanning synthetic organic chemistry, materials science, and drug development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its estimated physicochemical properties. This document aims to serve as a comprehensive resource for researchers seeking to explore the untapped potential of this compound.

Introduction

This compound is a saturated twelve-carbon chain substituted with two iodine atoms on adjacent carbons. The presence of two reactive C-I bonds makes it a valuable precursor for various chemical transformations, including elimination and substitution reactions. Furthermore, the long dodecyl chain imparts significant lipophilicity, suggesting potential applications in areas where interaction with nonpolar environments is crucial, such as in membrane biology and the development of novel materials. While alkyl halides are fundamental in synthetic chemistry, their specific roles as bioactive motifs are an emerging area of interest.[1][2][3] This guide explores the synthesis, characterization, and prospective research applications of this compound.

Physicochemical Properties

| Property | This compound (Estimated) | 1,12-Diiodododecane (Known)[4] |

| Molecular Formula | C₁₂H₂₄I₂ | C₁₂H₂₄I₂ |

| Molecular Weight | 422.13 g/mol | 422.13 g/mol |

| Appearance | Colorless to light yellow liquid or low melting solid | Not specified |

| Boiling Point | > 200 °C (decomposes) | Not specified |

| Melting Point | < 25 °C | Not specified |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., dichloromethane, diethyl ether, hexane) | Not specified |

| Calculated XLogP3 | ~7.9 | 7.9 |

Synthesis and Characterization

The primary route for the synthesis of this compound is the direct iodination of 1-dodecene. Vicinal diiodides are known to be unstable, often decomposing back to the alkene and iodine, necessitating careful control of reaction conditions and immediate use or storage in a dark, cool environment.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the iodination of alkenes.

Materials:

-

1-Dodecene

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask protected from light, dissolve 1-dodecene (1.0 eq) in dichloromethane.

-

In a separate flask, prepare a solution of iodine (1.1 eq) in dichloromethane.

-

Slowly add the iodine solution to the stirred solution of 1-dodecene at room temperature. The reaction is typically rapid, as indicated by the disappearance of the purple iodine color.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Due to its instability, it is recommended to use the product immediately in subsequent reactions or store it at low temperature in the dark.

Expected Characterization Data (Estimated):

-

¹H NMR (CDCl₃): Peaks corresponding to the CHI protons would be expected around 4.0-4.5 ppm. The rest of the alkyl chain would show signals between 0.8 and 2.0 ppm.

-

¹³C NMR (CDCl₃): The carbons bearing iodine (C-I) would appear at a characteristic upfield shift, typically in the range of 10-30 ppm.

-

Mass Spectrometry (EI): A molecular ion peak at m/z = 422 would be expected, along with characteristic fragmentation patterns showing the loss of iodine atoms.

Potential Research Areas in Synthetic Chemistry

This compound can serve as a precursor to various functionalized C₁₂ building blocks. Its reactivity is dominated by elimination reactions.

Synthesis of Vinyl Iodides and Alkynes

Vicinal dihalides are classical precursors for the synthesis of alkynes via a double dehydrohalogenation reaction.[3][4][6][7] This proceeds through a vinyl iodide intermediate.

Caption: Elimination pathway of this compound.

Experimental Protocol: Dehydrohalogenation to 1-Iodo-1-dodecene and 1-Dodecyne

-

To Vinyl Iodide: Treatment of this compound with a mild, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an inert solvent like toluene at elevated temperatures would favor the formation of 1-iodo-1-dodecene.[8]

-

To Alkyne: A stronger base, such as sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide in DMSO, is typically required for the double elimination to form 1-dodecyne.[4][7]

These products, particularly vinyl iodides, are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) for the construction of more complex molecules.[9]

Potential Research Areas in Drug Development

The long alkyl chain of this compound suggests potential applications in drug development, particularly in the realm of antimicrobial agents and as molecular probes for studying biological membranes.

Antimicrobial Agents

Long-chain alkyl compounds, including alcohols and quaternary ammonium salts, are known to exhibit antimicrobial activity.[2][7][10] This activity is often dependent on the chain length, with C12-C16 chains showing optimal efficacy against various bacteria and fungi.[7] The lipophilic alkyl chain can disrupt the bacterial cell membrane, leading to cell lysis. This compound and its derivatives could be investigated as a new class of antimicrobial agents.

Quantitative Data on Related Compounds:

| Compound | Organism | MIC (μg/mL) |

| Dodecyltrimethylammonium bromide | S. aureus | 2-4 |

| E. coli | 16-32 | |

| 1-Dodecanol | S. aureus | 62.5 |

| E. coli | >1000 |

Proposed Research Workflow:

Caption: Workflow for antimicrobial drug discovery.

Molecular Probes for Biological Membranes

The dodecyl chain of this compound is of a similar length to the lipid tails in biological membranes. This suggests that it could be used as a molecular probe to study the structure and dynamics of lipid bilayers.[11][12][13][14] The iodine atoms could serve as heavy-atom labels for X-ray or neutron scattering studies, or as reactive handles to attach fluorescent dyes or other reporter groups.

Potential Research Areas in Materials Science

The reactivity of the C-I bonds in this compound makes it a candidate for the synthesis of novel functionalized polymers and for surface modification.

Functionalized Polymers

This compound could potentially be used as an initiator or a chain transfer agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[15][16][17][18] This would allow for the synthesis of polymers with a dodecyl end-group, which could be further functionalized or used to create amphiphilic block copolymers.

Caption: ATRP using this compound as an initiator.

The resulting polymers could have interesting self-assembly properties in solution or in the solid state, leading to the formation of micelles, vesicles, or ordered thin films.

Self-Assembled Monolayers (SAMs)

While alkanethiols on gold are the most studied SAMs, alkyl halides can also be used to functionalize surfaces. This compound could be used to form monolayers on silicon or other oxide surfaces. The terminal iodine could then be used as a reactive site for further surface modification, allowing for the creation of surfaces with tailored properties for applications in electronics, sensors, or biocompatible materials.

Conclusion

This compound is a readily accessible compound with significant, yet largely unexplored, potential in several areas of chemical research. Its utility as a precursor for unsaturated C₁₂ compounds, its potential as a lead structure for new antimicrobial agents, and its applicability in the synthesis of advanced materials make it a compelling target for further investigation. The experimental protocols and research workflows provided in this guide offer a starting point for scientists and researchers to unlock the full potential of this versatile molecule.

References

- 1. The synthesis and properties research of functionalized polyolefins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vinyl iodide functional group - Wikiwand [wikiwand.com]

- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Transbilayer lipid interactions mediate nanoclustering of lipid-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrophobic barriers of lipid bilayer membranes formed by reduction of water penetration by alkyl chain unsaturation and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. youtube.com [youtube.com]

- 18. Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Synthesis of 1,2-Diiodododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry inherent in the synthesis of 1,2-diiodododecane, a vicinal diiodide. The document outlines the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and discusses the spectroscopic characterization of the resulting stereoisomers.

Introduction: The Anti-Addition of Iodine to Alkenes

The synthesis of this compound is typically achieved through the electrophilic addition of molecular iodine (I₂) to 1-dodecene. This reaction is a classic example of halogenation of an alkene, and its stereochemical outcome is a cornerstone of organic chemistry. The predominant mechanism involves the formation of a cyclic iodonium ion intermediate.[1][2] This intermediate is then attacked by an iodide ion in a backside, Sₙ2-like fashion.[2] This mechanistic pathway dictates that the two iodine atoms add to opposite faces of the original double bond, a process known as anti-addition .

For a terminal alkene like 1-dodecene, this anti-addition leads to the formation of a pair of enantiomers of the threo diastereomer. While the reaction is highly stereoselective for the anti-addition pathway, the direct iodination of alkenes can be reversible and the resulting vicinal diiodides can be unstable, sometimes decomposing back to the alkene and iodine.[3]

Reaction Mechanism and Stereochemical Pathway

The stereoselectivity of the iodination of 1-dodecene can be visualized through the following mechanistic steps.

Caption: Reaction mechanism for the anti-addition of iodine to 1-dodecene.

Experimental Protocol for the Synthesis of Vicinal Diiodoalkanes

While the direct iodination of alkenes can be challenging due to the reversibility of the reaction, the following procedure, adapted from methods for the synthesis of vicinal dihalides, outlines a representative protocol for the preparation of this compound.

Materials:

-

1-Dodecene

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., by wrapping in aluminum foil), dissolve 1-dodecene (1 equivalent) in dichloromethane.

-

To this solution, add a solution of iodine (1.1 equivalents) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the iodine. The reaction time can vary, and gentle heating may be required in some cases, although this can also promote the reverse reaction.

-

Once the reaction is complete (as indicated by the fading of the iodine color or by thin-layer chromatography), quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

The direct iodination of alkenes often results in an equilibrium that may not favor the product, leading to variable and sometimes low yields. The instability of the diiodoalkane product can also contribute to lower isolated yields. For the iodination of 1-dodecene, the reaction is expected to be highly stereoselective, yielding predominantly the threo diastereomer (as a racemic mixture) via anti-addition.

| Parameter | Expected Value/Outcome |

| Yield | Variable, often moderate |

| Diastereomeric Ratio (threo:erythro) | High (predominantly threo) |

| Stereoselectivity | Anti-addition |

Characterization of Stereoisomers

The primary stereoisomer formed is the threo diastereomer (as a racemic mixture). The erythro diastereomer, which would result from syn-addition, is generally not observed or is a very minor product in this reaction. The distinction between the threo and erythro isomers can be made using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants between the protons on the carbon atoms bearing the iodine atoms.

Expected NMR Spectral Features:

-

¹H NMR: The protons at C1 and C2 will be diastereotopic and will appear as complex multiplets. The key to distinguishing the diastereomers lies in the vicinal coupling constant (³J) between the protons on C1 and C2. For the threo isomer, where the iodine atoms are anti-periplanar, the protons are often in a gauche conformation in many populated rotamers, leading to a smaller coupling constant. Conversely, the erythro isomer would be expected to have at least one conformation with an anti-periplanar arrangement of the protons, which would result in a larger coupling constant.

-

¹³C NMR: The chemical shifts of the carbon atoms bonded to iodine (C1 and C2) will be in the range of approximately 10-40 ppm. The exact chemical shifts will differ slightly between the threo and erythro isomers.

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound from 1-dodecene and molecular iodine is a classic example of a stereoselective electrophilic addition reaction. The mechanism proceeds through a cyclic iodonium ion intermediate, resulting in a strong preference for anti-addition of the two iodine atoms. This leads to the formation of the threo diastereomer as the major product. While the reaction can be complicated by its reversibility and the instability of the product, the stereochemical outcome is well-established. Detailed analysis of the NMR spectra of the product, particularly the vicinal proton-proton coupling constants, can be used to confirm the threo stereochemistry. This fundamental understanding of the stereochemical control in alkene iodination is crucial for the targeted synthesis of complex molecules in pharmaceutical and materials science research.

References

- 1. 8.2 Halogenation of Alkenes: Addition of X2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chemistryscore.com [chemistryscore.com]

- 3. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]

Methodological & Application

Application Notes and Protocols: 1,2-Diiodododecane as a Precursor for Alkyne Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of terminal alkynes using 1,2-diiodododecane as a key precursor. This methodology is particularly relevant for the introduction of a dodecynyl functional group in the development of novel therapeutic agents and other advanced organic molecules.

Introduction

The synthesis of alkynes is a fundamental transformation in organic chemistry, with terminal alkynes being particularly valuable building blocks in cross-coupling reactions, click chemistry, and the synthesis of complex natural products and pharmaceuticals. A common and effective method for the preparation of terminal alkynes is the double dehydrohalogenation of vicinal dihaloalkanes. This process involves a two-step reaction sequence: the halogenation of an alkene to form a 1,2-dihaloalkane, followed by elimination of two equivalents of hydrogen halide using a strong base.[1][2]

While 1,2-dibromoalkanes are frequently used, 1,2-diiodoalkanes, such as this compound, can also serve as precursors. The choice of halogen can influence reaction rates and yields. The overall synthetic strategy is a reliable method for converting readily available alkenes into valuable alkynes.[2]

Overall Synthetic Pathway

The synthesis of a terminal alkyne, such as 1-dodecyne, from its corresponding alkene, 1-dodecene, via a this compound intermediate proceeds in two main steps.

References

Synthesis of 1-Dodecyne via Dehydrohalogenation of 1,2-Diiodododecane: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive protocol for the synthesis of 1-dodecyne, a valuable terminal alkyne in organic synthesis, through a two-step process commencing with the iodination of 1-dodecene to form the intermediate 1,2-diiodododecane, followed by a robust dehydrohalogenation reaction. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring high-purity alkynes.

Introduction

Terminal alkynes are fundamental building blocks in organic chemistry, participating in a wide array of transformations such as carbon-carbon bond formations, click chemistry, and the synthesis of complex molecules. The dehydrohalogenation of vicinal dihalides represents a classic and effective method for the preparation of alkynes. This protocol details the synthesis of 1-dodecyne from the readily available starting material, 1-dodecene. The process involves the initial electrophilic addition of iodine to the double bond of 1-dodecene to yield the vicinal dihalide, this compound. Subsequent treatment of this intermediate with a strong base induces a double E2 elimination, affording the desired 1-dodecyne.

Reaction Pathway

The overall synthetic route is a two-step process:

-

Iodination of 1-Dodecene: Formation of this compound.

-

Dehydrohalogenation: Conversion of this compound to 1-dodecyne.

Figure 1: Overall reaction scheme for the synthesis of 1-dodecyne from 1-dodecene.

Experimental Protocols

Part 1: Synthesis of this compound from 1-Dodecene

Materials:

-

1-Dodecene

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-dodecene (1 equivalent) in dichloromethane.

-

Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the stirred solution of 1-dodecene at room temperature. The reaction is typically rapid, as indicated by the disappearance of the purple iodine color.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the 1-dodecene has been consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.

Characterization of this compound:

Part 2: Dehydrohalogenation of this compound to form 1-Dodecyne

Materials:

-

This compound (from Part 1)

-

Potassium hydroxide (KOH), 85%

-

Ethanol

-

Diethyl ether

-

Ice-water slush

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add the crude this compound (1 equivalent).

-

Add ethanol and powdered 85% potassium hydroxide (a significant excess, approximately 7 equivalents, is recommended to drive the reaction to completion).

-

Heat the reaction mixture under reflux for 22 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing an ice-water slush.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 1-dodecyne by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 1-Dodecene : Iodine | 1 : 1.1 molar equivalents | General |

| This compound : KOH | 1 : ~7 molar equivalents | [1] |

| Reaction Conditions | ||

| Iodination Temperature | Room Temperature | General |

| Dehydrohalogenation Temp. | Reflux in Ethanol | [1] |

| Dehydrohalogenation Time | 22 hours | [1] |

| Product Yield | ||

| 1-Dodecyne (from dibromo analog) | 40% | [1] |

| Purification | ||

| 1-Dodecyne Method | Vacuum Distillation | [1] |

| Boiling Point of 1-Dodecyne | 103-113 °C at 25 Torr | [1] |

Table 1: Summary of Reaction Parameters and Yields. Note: The yield is reported for the analogous reaction starting from 1,2-dibromododecane.

Characterization of 1-Dodecyne

The final product, 1-dodecyne, can be characterized by standard spectroscopic methods.

| Spectroscopic Data | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 0.9 (t, 3H, CH₃), 1.3 (m, 16H, CH₂), 1.91 (t, J=2.5 Hz, 1H, ≡CH), 2.18 (m, 2H, C≡CCH₂) | [1] |

| IR (film) | 3350 cm⁻¹ (ν≡C-H), 2150 cm⁻¹ (νC≡C) | [1] |

| ¹³C NMR | Expected signals for the alkyne carbons around 68 ppm (-C≡) and 84 ppm (≡C-H), along with signals for the aliphatic chain. | |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 166.30. | [2] |

Table 2: Spectroscopic Data for 1-Dodecyne.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis and purification of 1-dodecyne.

Safety Precautions

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

-

Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium hydroxide is a strong caustic base. Avoid contact with skin and eyes.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

-

Vacuum distillation should be performed with appropriate glassware and a safety shield.

This detailed protocol provides a reliable method for the synthesis of 1-dodecyne from 1-dodecene. The procedures are based on established chemical principles and analogous reactions found in the literature. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for 1,2-Diiodododecane in Organometallic Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diiodododecane is a vicinal diiodide that serves as a precursor in various organometallic reactions. Its primary application lies in its conversion to 1-dodecyne, a terminal alkyne of significant value in synthetic chemistry, particularly in the realm of drug discovery and development. The presence of the two iodine atoms on adjacent carbons facilitates a double dehydrohalogenation reaction, providing a straightforward route to the corresponding alkyne. This alkyne can then be utilized in a variety of powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "Click Chemistry." These subsequent reactions are instrumental in the synthesis of complex molecular architectures, including heterocyclic compounds and bioconjugates, which are often sought after in pharmaceutical research.

Primary Application: Synthesis of 1-Dodecyne

The most prevalent organometallic-related application of this compound is its use as a starting material for the synthesis of 1-dodecyne. This transformation is typically achieved through a double dehydrohalogenation reaction, which involves the elimination of two equivalents of hydrogen iodide using a strong base.

Reaction Principle: Double Dehydrohalogenation

The reaction proceeds via a twofold E2 elimination mechanism. A strong base abstracts a proton from a carbon atom, while simultaneously, the iodide on the adjacent carbon atom departs as a leaving group. This process occurs twice to form the two pi bonds of the alkyne. Due to the high acidity of the terminal proton of the resulting alkyne, an excess of the strong base is often required to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 1-Dodecyne from this compound

This protocol is a representative procedure for the double dehydrohalogenation of a vicinal dihaloalkane to a terminal alkyne using sodium amide.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: In the flask, place sodium amide (3.0 equivalents) and suspend it in liquid ammonia at -78 °C (dry ice/acetone bath).

-

Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the sodium amide suspension in liquid ammonia over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours to allow the ammonia to evaporate.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude 1-dodecyne by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield the pure product.

Data Presentation

Table 1: Representative Yields for Double Dehydrohalogenation of Vicinal Dihalides

| Starting Material | Base | Solvent | Product | Yield (%) |

| 1,2-Dibromododecane | NaNH₂ | liq. NH₃ | 1-Dodecyne | ~75 |

| 1,2-Dichlorodecane | NaNH₂ | liq. NH₃ | 1-Decyne | ~70 |

| Stilbene dibromide | KOH | Ethanol | Diphenylacetylene | >90 |

Note: The data presented are representative values from the literature for analogous reactions and serve as an estimation for the reaction with this compound.

Table 2: Spectroscopic Data for 1-Dodecyne

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~2.18 (t, 2H, -C≡C-CH₂-), δ ~1.92 (t, 1H, -C≡C-H), δ 1.2-1.6 (m, 16H, -(CH₂)₈-), δ 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~84.7 (-C≡C-H), δ ~68.1 (-C≡C-H), δ ~29.5, 29.3, 29.1, 28.8, 28.4, 22.7, 18.3, 14.1 (alkyl carbons) |

| IR (neat) | ν ~3310 cm⁻¹ (≡C-H stretch), ν ~2120 cm⁻¹ (C≡C stretch) |

| Mass Spec (EI) | m/z 166 (M⁺) |

Applications in Drug Development

The true utility of this compound in the context of drug development is realized through the chemistry of its product, 1-dodecyne. Terminal alkynes are versatile building blocks for constructing complex molecules with potential therapeutic applications.[1][2]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the preparation of drug candidates. 1-Dodecyne, synthesized from this compound, can be coupled with a variety of functionalized aryl or heteroaryl halides to introduce a long alkyl chain into a pharmacologically active scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[5][6] This reaction is a cornerstone of "click chemistry" and has found extensive use in drug discovery for lead generation, bioconjugation, and the synthesis of complex drug molecules.[1][7] The triazole ring is a common motif in many pharmaceuticals due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding. 1-Dodecyne can be readily employed in CuAAC reactions to append a dodecyl group to a molecule of interest, which can modulate its lipophilicity and pharmacokinetic properties.

Mandatory Visualizations

Caption: Double dehydrohalogenation of this compound.

Caption: Experimental workflow for 1-dodecyne synthesis.

Caption: Drug development pathways using 1-dodecyne.

References

- 1. Synthesis of triazoles from nonactivated terminal alkynes via the three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Elimination Reaction of 1,2-Diiodododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the elimination reaction of 1,2-diiodododecane to synthesize 1-dodecene, a valuable alpha-olefin in various industrial and research applications. The protocols described herein focus on two primary methodologies: a metal-mediated elimination using samarium(II) iodide and a base-induced elimination using potassium tert-butoxide. These methods offer different advantages in terms of reaction conditions and selectivity. This application note includes comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the reaction pathways and workflows to ensure reproducibility and aid in the understanding of the underlying chemical principles.

Introduction

The elimination of vicinal dihalides is a fundamental transformation in organic synthesis for the formation of alkenes. This compound serves as a key precursor for the synthesis of 1-dodecene, an alpha-olefin with applications in the production of detergents, lubricants, and polymers. The inherent instability of vicinal diiodides, due to steric strain and the good leaving group ability of iodine, facilitates their conversion to the corresponding alkene under relatively mild conditions. This document outlines two effective protocols for this conversion, providing researchers with reliable methods to produce 1-dodecene.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| This compound | ≥95% | Commercially Available |

| Samarium (Sm) powder | ≥99.5% | Commercially Available |

| 1,2-Diiodoethane (I-CH2-CH2-I) | ≥98% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |

| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercially Available |

| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% | Commercially Available |

| Diethyl ether (Et2O) | ACS Grade | Commercially Available |

| Saturated aq. Sodium thiosulfate (Na2S2O3) | ACS Grade | Prepared in-house |

| Saturated aq. Sodium chloride (brine) | ACS Grade | Prepared in-house |

| Anhydrous Magnesium sulfate (MgSO4) | ACS Grade | Commercially Available |

| Argon (Ar) gas | High purity | Commercially Available |

Table 2: Spectroscopic Data for 1-Dodecene

| Type of Spectrum | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 5.88-5.72 (m, 1H), 5.03-4.90 (m, 2H), 2.07-1.99 (m, 2H), 1.40-1.20 (m, 16H), 0.88 (t, J=6.8 Hz, 3H) |